1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)-
Overview
Description
1-Azabicyclo[222]octan-3-ol, 3-acetate, (3R)- is a bicyclic organic compound that features a nitrogen atom within its structure
Mechanism of Action
Target of Action
® Aceclidine, also known as [(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate, primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in transmitting signals in the nervous system and are involved in various physiological functions.
Mode of Action
Aceclidine acts as an agonist at the muscarinic acetylcholine receptors . This means it binds to these receptors and activates them, mimicking the action of the natural neurotransmitter, acetylcholine.
Result of Action
The primary result of aceclidine’s action is the decrease in intraocular pressure . This makes it useful in the treatment of conditions like open-angle glaucoma . Side effects of aceclidine include increased salivation and bradycardia (in excessive doses) .
Biochemical Analysis
Biochemical Properties
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate has been identified as an agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR) . This interaction with the alpha7 nAChR suggests that [(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate may play a role in modulating neurotransmission, particularly in pathways involving acetylcholine.
Cellular Effects
The effects of [(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate on cells are likely to be mediated through its interaction with the alpha7 nAChR. Activation of this receptor can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of [(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate involves its action as an agonist of the alpha7 nAChR . By binding to this receptor, [(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate can modulate the activity of the receptor and influence downstream signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)- typically involves the construction of the azabicyclo scaffold followed by acetylation. One common method involves the enantioselective construction of the azabicyclo scaffold from an acyclic starting material that contains the required stereochemical information . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of 1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, as well as various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)- has several scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals due to its unique structural properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in organic chemistry research.
Biological Studies: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the size and arrangement of the rings.
2-Azabicyclo[2.2.1]heptane: Another related compound with a different ring structure, offering distinct chemical properties and applications.
Uniqueness
1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)- is unique due to its specific ring size and the presence of the acetate group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJPSSPFHGNBMG-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN2CCC1CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CN2CCC1CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59653-40-6 | |
Record name | Aceclidine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACECLIDINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FV0LA67OF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does McN-A-343's interaction with the M2 muscarinic receptor differ depending on the coupled G protein?
A: Research indicates that McN-A-343 exhibits a preference for signaling through the Gα15 pathway compared to the Gi pathway when bound to the M2 muscarinic receptor. [, ] This is evident in the intrinsic relative activity (RAi) values, which are significantly higher for McN-A-343 in assays measuring Gα15 activation compared to Gi activation. [, ] This suggests that McN-A-343 may act as a biased agonist at the M2 receptor, favoring specific downstream signaling pathways.
Q2: What do the RAi values tell us about the activity of McN-A-343 at the M2 receptor compared to other agonists?
A: The studies utilized RAi values, which represent the product of an agonist's affinity and intrinsic efficacy relative to a standard agonist (in this case, carbachol). [, ] The results demonstrate that McN-A-343 has significantly lower RAi values compared to agonists like oxotremorine-M and S-aceclidine, especially in Gi-mediated signaling. [, ] This suggests that McN-A-343 possesses lower potency and efficacy compared to these agonists at the M2 receptor.
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